molecular formula C15H11ClN4O B2542014 7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338394-72-2

7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2542014
CAS No.: 338394-72-2
M. Wt: 298.73
InChI Key: OOLFIQUTIDAPJT-UHFFFAOYSA-N
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Description

7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. One common method includes the use of enaminones as key intermediates. The reaction conditions often involve heating the reactants in the presence of a suitable catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides
  • Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Comparison: Compared to similar compounds, 7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. For instance, the presence of the 4-chlorophenoxy group may enhance its binding affinity to certain biological targets, making it more effective in specific applications .

Properties

IUPAC Name

7-[1-(4-chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O/c1-10(21-13-4-2-12(16)3-5-13)14-6-7-18-15-11(8-17)9-19-20(14)15/h2-7,9-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLFIQUTIDAPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=C(C=NN12)C#N)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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